molecular formula C10H17ClN2O2S B2609827 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride CAS No. 1909317-36-7

3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride

Cat. No.: B2609827
CAS No.: 1909317-36-7
M. Wt: 264.77
InChI Key: KYHUMJPAVXNEDF-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a propan-2-yl group, and a benzene-1-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzene-1-sulfonamide Core: This step involves the sulfonation of benzene to introduce the sulfonamide group.

    Introduction of the Aminomethyl Group: This can be achieved through a nucleophilic substitution reaction where an aminomethyl group is introduced to the benzene ring.

    Addition of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinamides or thiols.

Scientific Research Applications

3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide
  • 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide sulfate
  • 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide phosphate

Uniqueness

3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its sulfate or phosphate counterparts.

Properties

IUPAC Name

3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUMJPAVXNEDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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